REACTION_CXSMILES
|
Cl.Br[C:3]1[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=1.CCCCCC.C([Li])CCC.[C:20]1(=[O:29])[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:22][CH2:21]1.C(OCC)(=O)C>C(OCC)C.O>[OH:29][C:20]1([C:3]2[CH:8]=[CH:7][N:6]=[CH:5][CH:4]=2)[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH2:22][CH2:21]1 |f:0.1,2.3|
|
Name
|
|
Quantity
|
1.9 g
|
Type
|
reactant
|
Smiles
|
Cl.BrC1=CC=NC=C1
|
Name
|
n-butyl lithium hexane
|
Quantity
|
12 mL
|
Type
|
reactant
|
Smiles
|
CCCCCC.C(CCC)[Li]
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
C1(CCC2=CC=CC=C12)=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Type
|
CUSTOM
|
Details
|
stirred for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction solution was stirred for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
while gradually returning to room temperature
|
Type
|
EXTRACTION
|
Details
|
to extract the reaction product
|
Type
|
WASH
|
Details
|
the ethyl acetate layer was washed with water
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation from the
|
Type
|
EXTRACTION
|
Details
|
extract under a reduced pressure
|
Type
|
CUSTOM
|
Details
|
the thus obtained material was separated
|
Type
|
CUSTOM
|
Details
|
purified by a silica gel column chromatography
|
Type
|
CUSTOM
|
Details
|
to obtain
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |